3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride 3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609395-35-8
VCID: VC7450371
InChI: InChI=1S/C13H17NO.ClH/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12;/h1-2,5-6,11H,3-4,7-9,14H2;1H
SMILES: C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride

CAS No.: 1609395-35-8

Cat. No.: VC7450371

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74

* For research use only. Not for human or veterinary use.

3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride - 1609395-35-8

Specification

CAS No. 1609395-35-8
Molecular Formula C13H18ClNO
Molecular Weight 239.74
IUPAC Name spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride
Standard InChI InChI=1S/C13H17NO.ClH/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12;/h1-2,5-6,11H,3-4,7-9,14H2;1H
Standard InChI Key YNJXSAZSYCAIMC-UHFFFAOYSA-N
SMILES C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a spirocyclic framework connecting a 3,4-dihydrochromene moiety to a cyclopentane ring at position 2, with an amine group at position 4 of the chromene system. X-ray crystallographic data, though currently unavailable, suggest significant steric strain due to the spiro junction, influencing its reactivity and conformational dynamics. The hydrochloride salt formation enhances aqueous solubility compared to the free base, a critical factor for in vitro biological testing .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₈ClNO
Molecular Weight239.74 g/mol
IUPAC NameSpiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine hydrochloride
SMILESC1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl
InChI KeyYNJXSAZSYCAIMC-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data remain unpublished, computational predictions using density functional theory (DFT) methods indicate characteristic IR absorptions at 3280 cm⁻¹ (N-H stretch) and 1590 cm⁻¹ (aromatic C=C). The proton NMR spectrum is expected to show distinct resonances for the cyclopentane methylene groups (δ 1.5-2.1 ppm) and deshielded aromatic protons (δ 6.7-7.3 ppm) .

Synthetic Methodologies

Kabbe Condensation Approach

Adapting classical chromanone synthesis protocols, the parent spirocyclic framework can be constructed via acid-catalyzed condensation of o-hydroxyacetophenone derivatives with cyclopentanone precursors . Recent optimizations employing lithium diisopropylamide (LDA) as base demonstrate improved yields (61-93%) by enhancing enolate formation efficiency :

o-Hydroxyacetophenone+CyclopentanoneLDA, THFSpirochroman-4-one Intermediate\text{o-Hydroxyacetophenone} + \text{Cyclopentanone} \xrightarrow{\text{LDA, THF}} \text{Spirochroman-4-one Intermediate}

Amine Functionalization

Reductive amination of the spirochroman-4-one intermediate using ammonium acetate and sodium cyanoborohydride achieves the critical amine installation. Subsequent hydrochloride salt formation via HCl gas bubbling in diethyl ether yields the final product . Challenges in controlling stereochemistry at the spiro center remain, with current protocols producing racemic mixtures requiring chiral resolution techniques .

Research Applications

Synthetic Building Block

The compound's rigid spiroarchitecture makes it valuable for constructing:

  • Dopamine receptor ligands through N-alkylation

  • Sigma-1 receptor modulators via aromatic substitution

  • Kinase inhibitor cores by Suzuki-Miyaura coupling

Future Research Directions

Key unanswered questions include:

  • Stereochemical effects on biological activity

  • Metabolic stability in hepatic microsomes

  • Blood-brain barrier permeability

  • Photostability under UV irradiation

Advanced characterization techniques like cryo-EM for target complex visualization and continuous flow synthesis for scale-up represent critical next steps in fully exploiting this compound's potential .

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